2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE
Overview
Description
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxyphenyl group, and the addition of the trichloroethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield various reduced forms of the compound.
Scientific Research Applications
2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,6,6-TRIMETHYL-3-(2,2,2-TRICHLOROETHYL)-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3F3NO2/c1-11-14(8-19(21,22)23)17-15(9-18(2,3)10-16(17)28)27(11)12-4-6-13(7-5-12)29-20(24,25)26/h4-7H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYELUNTCONLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC(F)(F)F)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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